![molecular formula C14H12BrNO4S B3563311 4-bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3563311.png)
4-bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid
Übersicht
Beschreibung
4-Bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12BrNO4S It is a derivative of benzoic acid, featuring a bromine atom and a sulfamoyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Sulfamoylation: The addition of a sulfamoyl group to the brominated benzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and sulfamoylation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfamoyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the sulfamoyl group.
Reduction Products: Reduced forms of the sulfamoyl group.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfamoyl group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid
- 4-Bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Comparison:
- 4-Bromo-3-methylbenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain chemical reactions.
- 4-Bromo-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid: Contains a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
- 4-Bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid: Contains a chlorine atom instead of a methyl group, which can affect its chemical properties and potential applications.
4-Bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid stands out due to its unique combination of a bromine atom and a sulfamoyl group, providing distinct reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
4-bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-2-5-11(6-3-9)16-21(19,20)13-8-10(14(17)18)4-7-12(13)15/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWKYOFILJQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3563228.png)
![PIPERAZINE, 1-[(3-CHLORO-4-METHOXYPHENYL)SULFONYL]-4-(4-METHOXYPHENYL)-](/img/structure/B3563236.png)
![5-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-2-chlorobenzamide](/img/structure/B3563254.png)
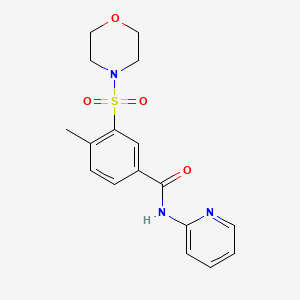
![2-chloro-5-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3563261.png)
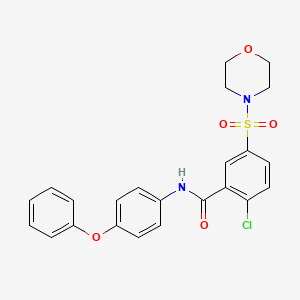
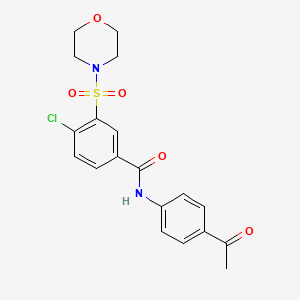
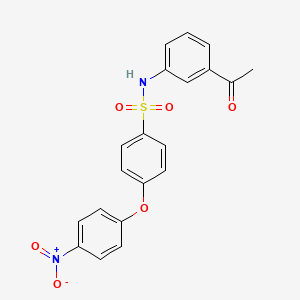
![ethyl 4-({2-chloro-5-[(diethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3563291.png)
![N-(3-acetylphenyl)-3-[(4-bromophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3563298.png)
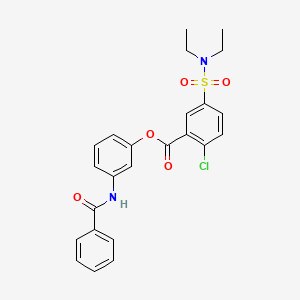
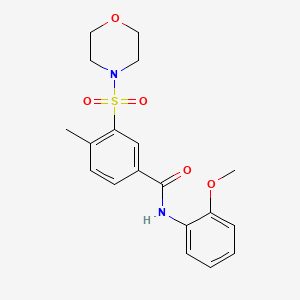

![3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3563348.png)
